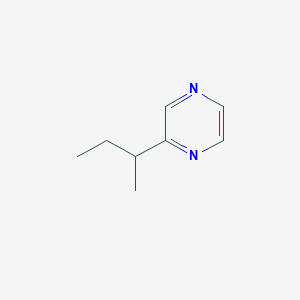

2-Sec-butylpyrazine

Descripción general

Descripción

2-Sec-butylpyrazine: is an organic compound with the molecular formula C8H12N2 . It belongs to the class of pyrazines, which are nitrogen-containing heterocyclic aromatic compounds. This compound is known for its distinctive odor, often described as earthy or nutty, and is used in various applications, including flavoring agents and fragrance components .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-Sec-butylpyrazine can be synthesized through several methods. One common approach involves the reaction of 2-butanone with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized to produce the pyrazine ring. The reaction conditions typically involve heating the mixture under reflux with an acid catalyst .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of advanced catalytic processes to ensure high yield and purity. The specific details of these methods are proprietary to manufacturers, but they generally involve similar principles of cyclization and catalytic enhancement .

Análisis De Reacciones Químicas

Types of Reactions: 2-Sec-butylpyrazine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazine derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced pyrazine derivatives.

Substitution: Electrophilic substitution reactions can occur at the nitrogen atoms or the carbon atoms adjacent to the nitrogen atoms in the pyrazine ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), basic or acidic conditions.

Major Products Formed:

Oxidation: Pyrazine derivatives with additional oxygen-containing functional groups.

Reduction: Reduced pyrazine derivatives with hydrogenated nitrogen atoms.

Substitution: Substituted pyrazine derivatives with various functional groups attached to the pyrazine ring.

Aplicaciones Científicas De Investigación

Flavoring Agents

One of the primary applications of 2-sec-butylpyrazine is in the food industry , where it serves as a flavoring agent. It is particularly recognized for its contribution to the aroma of carrots, bell peppers, and other vegetables. The compound's earthy scent enhances the sensory experience of various food products.

Case Study: Carrot Aroma

- Research indicates that this compound is a significant contributor to the characteristic aroma of carrots, influencing consumer preferences and perceptions of freshness .

Fragrance Industry

In the fragrance sector , this compound is utilized for its unique scent profile. Its roasted and nutty notes make it valuable in creating complex fragrance compositions used in perfumes and household products.

Chemical Ecology

This compound has been studied for its role in chemical ecology , particularly in how it influences olfactory responses in various species. It has been observed that this compound can act as a cue for food sources or serve as a defensive mechanism in some organisms .

Behavioral Studies:

- Experiments have shown that animals, including birds and insects, exhibit varying responses to this compound when presented alongside visual stimuli, indicating its potential role in attraction or aversion mechanisms depending on context.

Mecanismo De Acción

The mechanism of action of 2-Sec-butylpyrazine involves its interaction with specific molecular targets and pathways:

Comparación Con Compuestos Similares

- 2-Isopropyl-3-methoxypyrazine

- 2-Isobutyl-3-methoxypyrazine

- 2-Methoxy-3-(1-methylpropyl)pyrazine

Comparison: 2-Sec-butylpyrazine is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical and sensory properties. Compared to similar compounds, it has a more pronounced earthy and nutty odor, making it particularly valuable in flavor and fragrance applications .

Actividad Biológica

2-Sec-butylpyrazine (C8H12N2) is an organic compound belonging to the pyrazine class, characterized by its distinct earthy and nutty aroma. This compound has garnered attention in various scientific fields due to its potential biological activities, including antimicrobial and antioxidant properties. Below, we delve into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound can be synthesized through several methods, including:

- Cyclization of 1,2-diamine derivatives with sulfonium salts.

- Condensation of 1,2-diketones with 1,2-diamines in the presence of a base (e.g., potassium tert-butoxide).

These methods are optimized for high yield and purity, often employing advanced catalytic processes in industrial settings .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, demonstrating a concentration-dependent inhibition of growth. The following table summarizes its antimicrobial effects:

| Concentration (%) | Bacterial Strain | Inhibition (%) |

|---|---|---|

| 0.3 | E. coli | 30 |

| 0.6 | E. coli | 50 |

| 1.2 | E. coli | 85 |

This data suggests that higher concentrations lead to more pronounced antimicrobial effects .

Antioxidant Properties

In addition to its antimicrobial activity, this compound has been studied for its antioxidant properties. It has shown the ability to scavenge free radicals effectively, which is crucial for mitigating oxidative stress in biological systems. The antioxidant activity was measured using the DPPH radical scavenging assay, where the compound demonstrated significant activity compared to standard antioxidants.

Sensory and Ecological Roles

This compound plays a vital role in the sensory profiles of various vegetables, notably bell peppers and carrots. Its presence contributes to their aroma, influencing olfactory responses in animals, including birds and insects. This sensory activity may serve as a cue for food sources or act as a defensive mechanism in certain organisms .

Case Studies

-

Antimicrobial Study on Plant Pathogens:

A study investigated the effects of alkylpyrazines on Ralstonia solanacearum, a plant pathogenic bacterium. Results indicated that this compound significantly inhibited bacterial growth at concentrations above 500 µg/mL. -

Behavioral Response in Animals:

Research involving naive chicks demonstrated that exposure to this compound influenced their behavioral responses when paired with visual stimuli, suggesting its potential role in attraction or aversion mechanisms depending on context .

The biological activity of this compound is believed to involve interactions with specific molecular targets:

Propiedades

IUPAC Name |

2-butan-2-ylpyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-3-7(2)8-6-9-4-5-10-8/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFFQZEXYZVZKNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1=NC=CN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50335935, DTXSID601311206 | |

| Record name | 2-Sec-butylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50335935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1-Methylpropyl)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601311206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29460-93-3, 124070-52-6 | |

| Record name | 2-(1-Methylpropyl)pyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29460-93-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Sec-butylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50335935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1-Methylpropyl)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601311206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.